ethyl (5Z)-5-(3-bromo-4-hydroxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a brominated phenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxybenzaldehyde with ethyl 2-aminothiophene-3-carboxylate under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The carbonyl group in the thiophene ring can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxythiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (5Z)-5-[(3-CHLORO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- **ETHYL (5Z)-5-[(3-FLUORO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its brominated phenyl group, which can impart distinct reactivity and biological activity compared to its chloro or fluoro analogs. The presence of the bromine atom can influence the compound’s electronic properties and its interactions with biological targets.
Properties
Molecular Formula |
C20H16BrNO4S |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C20H16BrNO4S/c1-2-26-20(25)17-18(24)16(11-12-8-9-15(23)14(21)10-12)27-19(17)22-13-6-4-3-5-7-13/h3-11,23-24H,2H2,1H3/b16-11-,22-19? |
InChI Key |
BFYFLCSTSFAMLD-JTKJEDPUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)Br)/SC1=NC3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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